molecular formula C16H18BrNO2 B12837848 methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate

methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate

Cat. No.: B12837848
M. Wt: 336.22 g/mol
InChI Key: MAINHSJYWMIERU-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method involves the reaction of 2-bromo-1-methyl-1H-indole-6-carboxylic acid with cyclopentylamine under specific conditions to introduce the cyclopentyl group. The final step involves methylation to form the ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the compound makes it a candidate for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.

Major Products:

Scientific Research Applications

Methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and cyclopentyl group can influence the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research applications.

Biological Activity

Methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate is a complex organic compound belonging to the indole family, characterized by its unique structural features that confer significant biological activity. This article explores its biological properties, potential applications in drug development, and relevant research findings.

Structural Overview

The molecular formula of this compound is C15H16BrN1O2C_{15}H_{16}BrN_{1}O_{2}, with a molecular weight of approximately 320.2 g/mol. The compound features:

  • A bromine atom at the second position.
  • A cyclopentyl group at the third position.
  • A methyl group attached to the nitrogen of the indole ring.
  • A carboxylate functional group at the sixth position of the indole structure.

This unique combination of structural elements is pivotal in determining its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. Studies have shown that compounds with indole cores often demonstrate effectiveness against various cancer cell lines due to their ability to interact with specific molecular targets involved in tumor growth and proliferation.

In vitro studies have demonstrated that this compound can inhibit the viability of cancer cells, particularly in colorectal cancer (Caco-2) models, where it has been shown to significantly reduce cell viability compared to untreated controls . The mechanism of action may involve modulation of signaling pathways critical for cancer cell survival.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Indole derivatives are known for their ability to disrupt bacterial cell functions, making them potential candidates for developing new antibiotics. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, although further research is needed to elucidate its full spectrum of antimicrobial efficacy .

Interaction Studies

Interaction studies have focused on the compound's binding affinity with various biological targets, including enzymes and receptors. Techniques such as molecular docking and surface plasmon resonance (SPR) have been employed to assess these interactions, providing insights into its potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key characteristics and potential activities of related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylateSimilar brominated indole structureMay exhibit different biological properties due to cyclohexane ring
Isopropyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylateContains an isopropyl groupPotentially altered pharmacokinetics compared to methyl derivative
2-Bromo-3-cyclohexyl-1H-indole-6-carboxylic acidLacks the methyl ester functionalityFocused on acid-base interactions rather than esterification

This comparison highlights how slight modifications in structure can lead to variations in biological activity, underscoring the importance of structure-function relationships in medicinal chemistry.

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound. For instance, a study published in a peer-reviewed journal reported on its synthesis via multi-step organic reactions, including methods such as Suzuki-Miyaura coupling . The resulting compound was evaluated for both anticancer and antimicrobial activities, demonstrating significant promise as a lead candidate for further development.

Properties

Molecular Formula

C16H18BrNO2

Molecular Weight

336.22 g/mol

IUPAC Name

methyl 2-bromo-3-cyclopentyl-1-methylindole-6-carboxylate

InChI

InChI=1S/C16H18BrNO2/c1-18-13-9-11(16(19)20-2)7-8-12(13)14(15(18)17)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3

InChI Key

MAINHSJYWMIERU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)OC)C(=C1Br)C3CCCC3

Origin of Product

United States

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